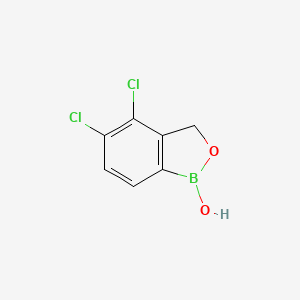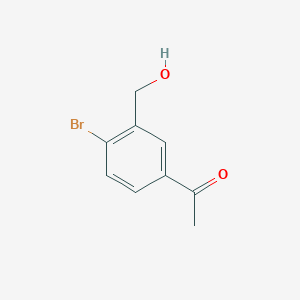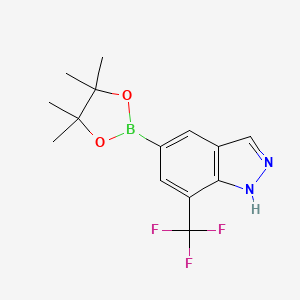
2-Anthraceneacetamide, N-(2-(diethylamino)ethyl)-9,10-dihydro-1,4-dihydroxy-9,10-dioxo-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Anthraceneacetamide, N-(2-(diethylamino)ethyl)-9,10-dihydro-1,4-dihydroxy-9,10-dioxo-, monohydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which include an anthracene core, making it a subject of interest in organic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthraceneacetamide, N-(2-(diethylamino)ethyl)-9,10-dihydro-1,4-dihydroxy-9,10-dioxo-, monohydrochloride typically involves multiple steps, starting from anthracene derivatives. Common synthetic routes include Friedel-Crafts acylation, followed by amide formation and subsequent functional group modifications. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Anthraceneacetamide, N-(2-(diethylamino)ethyl)-9,10-dihydro-1,4-dihydroxy-9,10-dioxo-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to enhance its reactivity or stability.
Substitution: Common in modifying the anthracene core or the amide group to introduce new functionalities.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Applications De Recherche Scientifique
2-Anthraceneacetamide, N-(2-(diethylamino)ethyl)-9,10-dihydro-1,4-dihydroxy-9,10-dioxo-, monohydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other advanced materials
Mécanisme D'action
The mechanism of action of 2-Anthraceneacetamide, N-(2-(diethylamino)ethyl)-9,10-dihydro-1,4-dihydroxy-9,10-dioxo-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound’s anthracene core allows it to intercalate with DNA, potentially disrupting cellular processes. Additionally, its functional groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Diphenylanthracene: Known for its use in OLEDs and as a fluorescent probe.
Anthraquinone: Widely studied for its photophysical properties and applications in dye synthesis.
2,2’-Bianthracene: Employed in organic semiconductors and as a fluorescent material.
Uniqueness
2-Anthraceneacetamide, N-(2-(diethylamino)ethyl)-9,10-dihydro-1,4-dihydroxy-9,10-dioxo-, monohydrochloride stands out due to its unique combination of an anthracene core with functional groups that enhance its reactivity and versatility. This makes it particularly valuable in both research and industrial applications .
Propriétés
Numéro CAS |
81085-94-1 |
|---|---|
Formule moléculaire |
C22H25ClN2O5 |
Poids moléculaire |
432.9 g/mol |
Nom IUPAC |
N-[2-(diethylamino)ethyl]-2-(1,4-dihydroxy-9,10-dioxoanthracen-2-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C22H24N2O5.ClH/c1-3-24(4-2)10-9-23-17(26)12-13-11-16(25)18-19(20(13)27)22(29)15-8-6-5-7-14(15)21(18)28;/h5-8,11,25,27H,3-4,9-10,12H2,1-2H3,(H,23,26);1H |
Clé InChI |
NLAWGUKLBNSREV-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNC(=O)CC1=CC(=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(5,5-Dimethyl-3-oxo-2-phenacylcyclohexen-1-yl)amino]guanidine](/img/structure/B13995578.png)

![1-[(4-Methoxyphenyl)methyl]cyclopentanecarboxylic acid](/img/structure/B13995594.png)


![1-Isoquinolinemethanol,a-[(methylsulfinyl)methyl]-a-phenyl-](/img/structure/B13995609.png)





